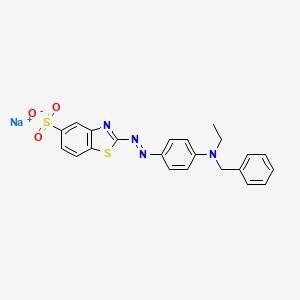
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate typically involves a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a benzothiazole derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Products include various oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituents introduced, a wide range of derivatives can be formed.
Applications De Recherche Scientifique
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets such as proteins and nucleic acids. The azo group can form stable complexes with these targets, leading to changes in their structure and function. This interaction is often mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-((4-(methylamino)phenyl)azo)benzothiazole-5-sulphonate
- Sodium 2-((4-(ethylamino)phenyl)azo)benzothiazole-5-sulphonate
- Sodium 2-((4-(dimethylamino)phenyl)azo)benzothiazole-5-sulphonate
Uniqueness
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specific interactions with biological molecules.
Propriétés
Numéro CAS |
69412-86-8 |
|---|---|
Formule moléculaire |
C22H19N4NaO3S2 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
sodium;2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C22H20N4O3S2.Na/c1-2-26(15-16-6-4-3-5-7-16)18-10-8-17(9-11-18)24-25-22-23-20-14-19(31(27,28)29)12-13-21(20)30-22;/h3-14H,2,15H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
YNVNZXQPHCJERC-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


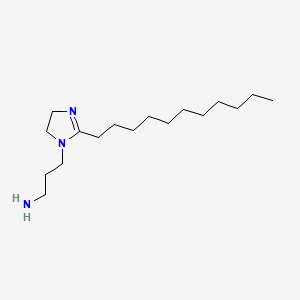
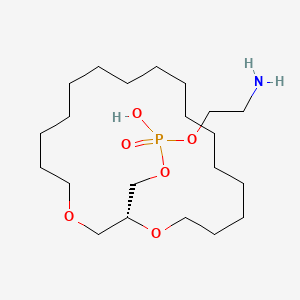
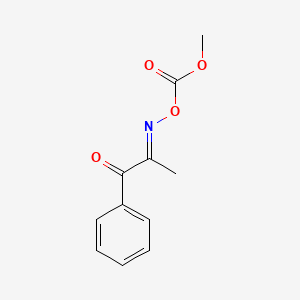
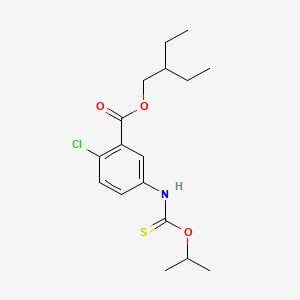
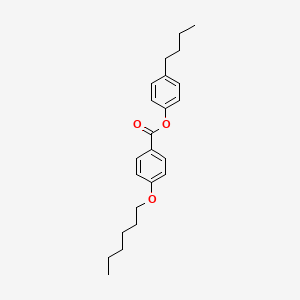

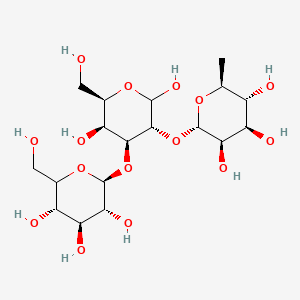
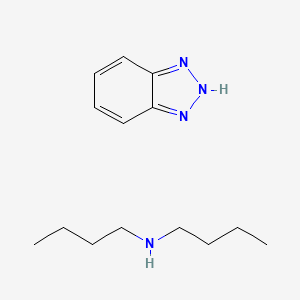
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
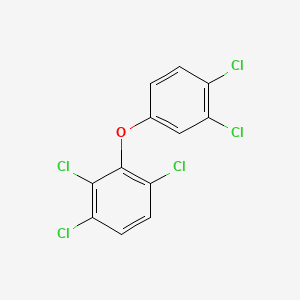

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
